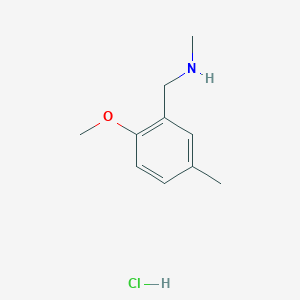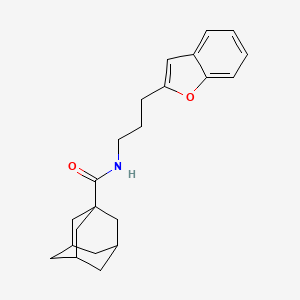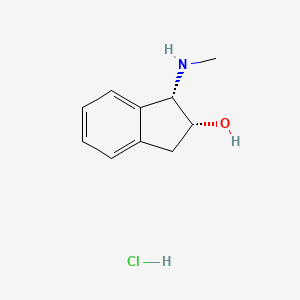
(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This typically includes the compound’s systematic name, common name, and any synonyms. It may also include its classification (e.g., organic, inorganic, polymer, etc.), its role (e.g., solvent, reagent, drug, etc.), and any notable characteristics.
Synthesis Analysis
This involves a detailed examination of how the compound is synthesized. This can include the starting materials, the reaction conditions, the steps of the reaction, and the yield. The analysis may also discuss any challenges in the synthesis and how they were overcome.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. It may also include an analysis of its stereochemistry if it is a chiral molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, refractive index, and spectral data (IR, NMR, MS, etc.).Applications De Recherche Scientifique
Chirality and Serotonin Inhibitor Research
- The compound's absolute configuration was established as 1S,2S, based on the interpretation of circular dichroism spectra. This research is significant in understanding the compound’s role as a more active enantiomer of a new serotonin inhibitor (Michals & Smith, 1993).
Synthesis and Reactivity in Drug Development
- It plays a role in the synthesis of laquinimod, an oral drug in clinical trials for multiple sclerosis. The synthesis involves a high-yielding aminolysis reaction, highlighting the compound's utility in creating effective treatments (Jansson et al., 2006).
Spectroscopic Identification
- The compound has been identified and characterized through various spectroscopic methods like GC-MS, IR, NMR, and X-ray diffraction. This aids in accurate identification for further research applications (Nycz et al., 2016).
Structural Studies
- X-ray diffraction studies have been conducted to understand the compound's structural and dynamic features, which is crucial for its application in scientific research and drug design (Zapata-Torres et al., 2008).
Chemoselective Reactions
- The compound's reactivity with electrophiles has been studied, providing insights into the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, compounds with potential pharmacological applications (Hajji et al., 2002).
Role in Drug Design and Discovery
- The compound's analogues have been synthesized and evaluated as potential analgesic and antipyretic agents, demonstrating its significance in the development of new therapeutic drugs (Reddy et al., 2014).
Contribution to Understanding Drug Metabolism
- Studies on the metabolism of designer drugs have utilized this compound, helping to identify specific metabolites in human urine. This is vital for understanding the drug's pharmacokinetics and potential effects (Zaitsu et al., 2009).
Safety And Hazards
This involves examining the compound’s safety data, including its toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely.
Orientations Futures
This involves discussing potential future research directions for the compound. This could include potential applications, modifications, or areas of study.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride”, you would need to consult the primary literature and databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
(1S,2R)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-12H,6H2,1H3;1H/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDXPZFAPWXMHU-UXQCFNEQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(CC2=CC=CC=C12)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1[C@@H](CC2=CC=CC=C12)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

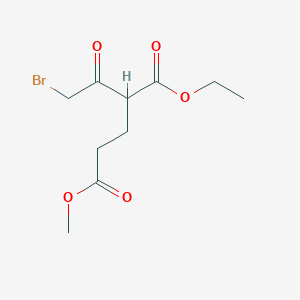
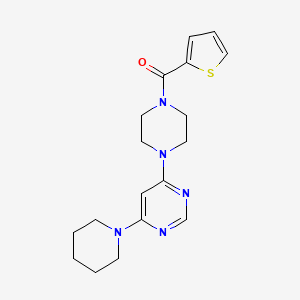
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)
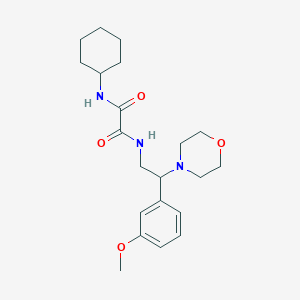
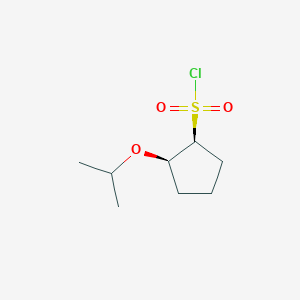
![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)
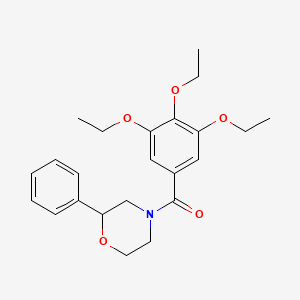
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)

![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)
